molecular formula C10H8N2 B14759132 Cyclohepta[b][1,4]diazepine CAS No. 257-29-4

Cyclohepta[b][1,4]diazepine

Cat. No.: B14759132
CAS No.: 257-29-4
M. Wt: 156.18 g/mol
InChI Key: SIICILIFDITRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta[b][1,4]diazepine is a heterocyclic compound featuring a seven-membered ring fused with a diazepine ring. This structure is notable for its inclusion of two nitrogen atoms within the ring system, which imparts unique chemical and biological properties. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepta[b][1,4]diazepine can be synthesized through various synthetic pathways. One common method involves the reaction of cycloheptanone with appropriate amines and aldehydes under acidic or basic conditions. For instance, the reaction of cycloheptanone with o-phenylenediamine in the presence of a catalyst such as anhydrous stannous chloride can yield the desired diazepine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques. The use of heteropolyacid catalysts has been reported to enhance the efficiency of the synthesis, providing high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted diazepines with diverse functional groups .

Properties

CAS No.

257-29-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2,6-diazabicyclo[5.5.0]dodeca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C10H8N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-8H

InChI Key

SIICILIFDITRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC=CC=N2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.